3-溴-5-乙烯基吡啶

描述

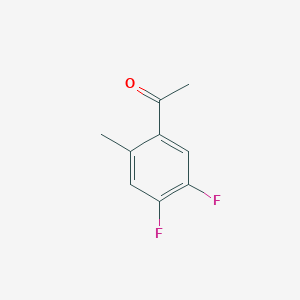

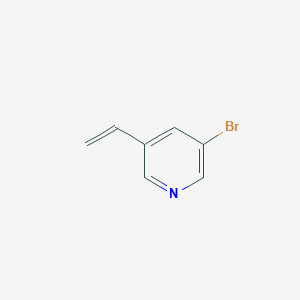

3-Bromo-5-vinylpyridine is a chemical compound with the CAS Number: 191104-26-4. It has a molecular weight of 184.04 and is typically a colorless solid or liquid .

Synthesis Analysis

The synthesis of 3-bromopyridine involves dropwise adding bromine into pyridine and 80-95% sulfuric acid to react at 130-140 DEG C for 7-8 hours .Molecular Structure Analysis

The molecular formula of 3-Bromo-5-vinylpyridine is C7H6BrN . The molecular structure of the title compound has been optimized .Physical And Chemical Properties Analysis

3-Bromo-5-vinylpyridine is a colorless solid or liquid with a boiling point of 217.1C at 760 mmHg . It has a molecular weight of 184.04 .科学研究应用

Electrochemical Applications

3-Bromo-5-vinylpyridine is a key component in the synthesis of Polyvinylpyridine (PVPy), a polymer that has been extensively applied in electrode organization for electrochemical applications . The pyridine moieties of the polymer backbone can lead to an enhanced electrical conductivity in this polymeric material .

Sensor Development

PVPy, synthesized using 3-Bromo-5-vinylpyridine, has been used for the modification of electrochemical electrodes in systems such as sensors for monitoring and determining humidity and various chemicals .

Drug Delivery Systems

PVPy is also notable for its potential use in drug delivery systems . The vinyl group of the monomer can be attached to the pyridine unit in a para position to prepare poly (4-vinylpyridine) (P4VP), which can be used in drug delivery .

Chemical Reagent

3-Bromo-5-vinylpyridine can be used as a chemical reagent . PVPy, due to its pyridine ring, can be quaternized for the removal of anionic compounds such as chromate or arsenates from the aqueous medium .

Ion Exchange and Ion Pairing Reactions

Quaternization of PVPy leads to a deficiency in the electron density in the pyridine ring; thus, N atoms are more attracted toward nucleophile compounds . This property promotes ion exchange and ion pairing reactions in aqueous environments .

Electrical Applications

PVPy has attracted the attention of many researchers from the electric field due to its conductivity and capability for doping . This makes 3-Bromo-5-vinylpyridine a valuable compound in the development of electrical applications .

安全和危害

The safety information for 3-Bromo-5-vinylpyridine includes several hazard statements such as H302-H315-H319-H332-H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

Pharmacokinetics

It’s also predicted to be a CYP1A2 inhibitor . These properties could impact its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-5-vinylpyridine . For instance, it should be stored under an inert atmosphere at 2-8°C

属性

IUPAC Name |

3-bromo-5-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN/c1-2-6-3-7(8)5-9-4-6/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDPNVDWYSQHOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634070 | |

| Record name | 3-Bromo-5-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191104-26-4 | |

| Record name | 3-Bromo-5-ethenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-3-{2-[(Methanesulfonyl)oxy]ethoxy}-4-(triphenylmethoxy)butyl methanesulfonate](/img/structure/B63446.png)